5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 438227-84-0. It has a molecular weight of 263.15 .
Synthesis Analysis
The synthesis of this compound involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1,1,5,5-tetrafluoropentane-2,4-dione . Another method involves the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,8,14H,(H,17,18) .Chemical Reactions Analysis
The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives were predominantly formed in trifluoroacetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.15 . More detailed properties such as density, melting point, and boiling point are not available in the retrieved resources.Scientific Research Applications
Synthesis and Heterocycle Formation
- 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and related compounds are key intermediates in the synthesis of various heterocycles. For instance, studies have demonstrated their use in the formation of pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine, depending on the reaction conditions (Petrov, Emelina, & Selivanov, 2008).
Crystal Structure and Biological Activity
- The crystal structure of compounds derived from this compound has been determined. Such compounds have shown significant inhibition on the proliferation of certain cancer cell lines, highlighting their potential in medicinal chemistry (Liu et al., 2016).
Diverse Chemical Modifications and Applications
- The flexibility of this compound allows for a variety of chemical modifications. For example, studies have reported the synthesis of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, showcasing the compound's adaptability for different chemical applications (Jismy et al., 2020).
Versatile Synthesis Routes
- The compound has been used in various synthesis routes, demonstrating its versatility in organic synthesis. For example, it has been involved in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides and other derivatives, indicating its broad utility in synthesizing diverse chemical entities (Drev et al., 2014).
Mechanism of Action
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets through different mechanisms . More research is required to elucidate the specific interactions of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid with its targets.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to be involved in a variety of biochemical pathways , but the specific pathways influenced by this compound remain to be determined.
Properties
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N3O2/c10-7(11)3-1-5(8(12)13)16-6(14-3)2-4(15-16)9(17)18/h1-2,7-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAHNBWWMSAPGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1C(F)F)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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